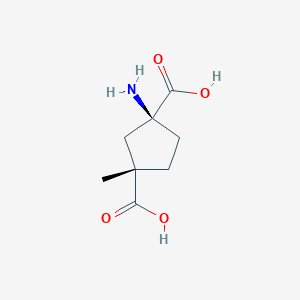
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is a polyether alcohol compound characterized by its long chain structure with multiple ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polyether structure.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous or batch processes. The continuous process involves the use of a reactor where ethylene oxide is continuously fed into the system, while the batch process involves the sequential addition of ethylene oxide to the initiator in a controlled manner.
化学反应分析
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
科学研究应用
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Utilized in the formulation of detergents, lubricants, and cosmetics.
作用机制
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is primarily based on its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their properties and affecting the function of membrane-associated proteins. This interaction can modulate various cellular processes and pathways.
相似化合物的比较
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and functional groups.
Polypropylene glycol (PPG): Similar polyether structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): Another polyether compound with tetrahydrofuran units.
Uniqueness
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct chemical and physical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in biological and medical research.
属性
CAS 编号 |
390409-88-8 |
|---|---|
分子式 |
C20H42O10 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
undecoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C20H42O10/c1-2-3-4-5-6-7-8-9-10-11-22-13-24-15-26-17-28-19-30-20-29-18-27-16-25-14-23-12-21/h21H,2-20H2,1H3 |
InChI 键 |
UAQNNAOLDPGVAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOCOCOCOCOCOCOCOCOCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


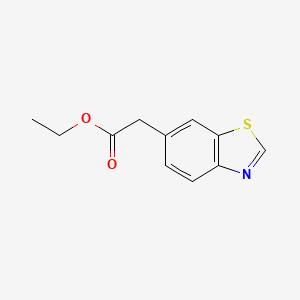
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
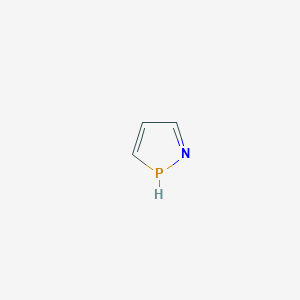
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
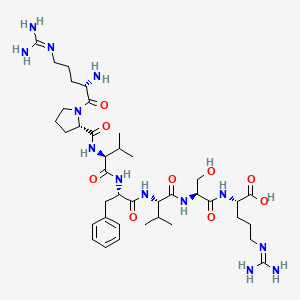
![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
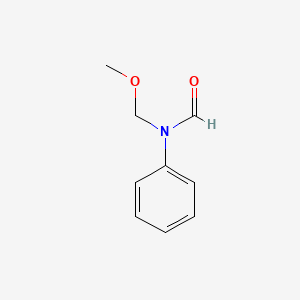
![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)

